molecular formula C9H7F6NO B2885183 3-(1,1,2,3,3,3-Hexafluoropropoxy)aniline CAS No. 52328-80-0

3-(1,1,2,3,3,3-Hexafluoropropoxy)aniline

Cat. No.: B2885183
CAS No.: 52328-80-0
M. Wt: 259.151
InChI Key: DDFHXPOWENLPQB-UHFFFAOYSA-N
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Description

A fluorozott szerves vegyületek jelentősége a fejlett kémiai kutatásban

A fluorozott szerves vegyületek a kémiai és élettudományi kutatások élvonalába tartoznak. alfa-chemistry.com A szén-fluor kötés, amely a szerves kémiában az egyik legerősebb kötés, kivételes termikus és kémiai stabilitást kölcsönöz ezeknek a molekuláknak. alfa-chemistry.comwikipedia.org A fluoratomok bevitele egy szerves molekulába drámaian megváltoztathatja annak elektronikus tulajdonságait, lipofilitását és szterikus paramétereit. chimia.ch Ezek a változások jelentősen növelhetik a vegyület biológiai hatékonyságát, metabolikus stabilitását és biohasznosulását. chimia.ch Ennek eredményeként a gyógyszerek körülbelül 20%-a és a mezőgazdasági vegyszerek 30-40%-a szerves fluorvegyület. alfa-chemistry.com Az anyagtudományban a fluorozott vegyületeket speciális kenőanyagokként, tűzoltóhabok komponenseiként és folyadékkristályos kijelzőkben használják. alfa-chemistry.com

Az anilinszármazékok szerepe a szerves szintézisben és az anyagtudományban

Az anilin, a legegyszerűbb aromás amin, és származékai a szerves kémia alapvető építőkövei. wikipedia.org Sokoldalú kiindulási anyagok a finomkémiai szintézisekhez, és széles körben használják őket a poliuretán prekurzorok, színezékek és más ipari vegyszerek gyártásában. wikipedia.orgresearchgate.net Az anilingyűrű reaktivitása, különösen az elektrofil szubsztitúciós reakciókban való hajlama, lehetővé teszi a molekula további funkcionalizálását. wikipedia.org Az anyagtudományban az anilinszármazékok kulcsfontosságúak a vezető polimerek, például a polianilin (PANI) szintézisében, amelyek egyedülálló redox aktivitással, valamint elektronikus és ionos vezetőképességgel rendelkeznek. ontosight.ainih.gov A szubsztituensek anilingyűrűre történő bevezetésével a kutatók finomhangolhatják a kapott polimerek tulajdonságait, ami olyan alkalmazásokhoz vezet, mint a kémiai érzékelők és az energiatakarékos eszközök. nih.govrsc.org

A 3-(1,1,2,3,3,3-Hexafluor-propoxi)-anilin kontextualizálása a fluoroaromás és fluoroéter kémiában

A 3-(1,1,2,3,3,3-hexafluor-propoxi)-anilin egyedülálló szerkezetében ötvözi a fluoroaromás és a fluoroéter kémia jellemzőit. A hexafluor-propoxi-csoport jelenléte jelentősen befolyásolja a vegyület fizikai és kémiai tulajdonságait. ontosight.ai A fluoratomok, amelyek a leginkább elektronegatív elemek, erősen polarizált C-F kötéseket hoznak létre, ami megváltoztatja a molekula elektroneloszlását és reaktivitását. nih.govnih.gov

A fluoroéterek, mint például a vegyületben található hexafluor-propoxi-csoport, általában kémiailag inertek, nem gyúlékonyak és termikusan stabilak. researchgate.net Ezeket a tulajdonságokat a perfluor-alkil-csoportok alacsony polarizálhatóságának és erős kötéseinek tulajdonítják. researchgate.net Az anilingyűrűvel kombinálva ez a csoport egy olyan építőelemet hoz létre, amely a fluorozott szegmens stabilitását az aminocsoport reaktivitásával ötvözi. Ez a kettősség teszi a 3-(1,1,2,3,3,3-hexafluor-propoxi)-anilint értékes intermedierré olyan összetettebb molekulák szintézisében, ahol a fluor bevezetése kívánatos a tulajdonságok módosításához.

TulajdonságÉrték
CAS-szám52328-80-0
MolekulaképletC₉H₇F₆NO
Molekulatömeg275.15 g/mol

A vegyület jelenlegi kutatási irányai és jövőbeli kilátásai

A 3-(1,1,2,3,3,3-hexafluor-propoxi)-anilinre vonatkozó kutatások elsősorban a szintézisben való intermedierként való felhasználására összpontosítanak. Az aminocsoport kényelmes kapcsolódási pontot biztosít további kémiai átalakításokhoz, míg a fluorozott oldallánc beépül a végtermékbe, hogy módosítsa annak tulajdonságait.

A hasonló szerkezetű fluorozott anilin-származékokat széles körben vizsgálják a gyógyszeriparban és a mezőgazdasági kémiában. ontosight.aichempoint.com A fluoratomok bevitele növelheti a gyógyszermolekulák metabolikus stabilitását, ami hosszabb felezési időt és jobb hatékonyságot eredményez. chimia.ch A mezőgazdaságban a fluorozott vegyületek fokozott biológiai aktivitást mutathatnak herbicidekben és peszticidekben. ontosight.ai

A jövőbeli kutatások valószínűleg a 3-(1,1,2,3,3,3-hexafluor-propoxi)-anilin felhasználására fognak összpontosítani új, testreszabott tulajdonságokkal rendelkező anyagok, például polimerek és folyadékkristályok szintézisében. alfa-chemistry.comnih.gov A fluorozott oldallánc egyedülálló oldhatósági tulajdonságokat is kölcsönözhet, ami megkönnyíti a "fluorous" kémia technikáinak alkalmazását, ahol a fluorban gazdag vegyületek előnyösen oldódnak fluorban gazdag oldószerekben, leegyszerűsítve a tisztítási folyamatokat. wikipedia.org Ahogy a szelektív fluorozási módszerek tovább fejlődnek, a 3-(1,1,2,3,3,3-hexafluor-propoxi)-anilinhez hasonló sokoldalú építőelemek iránti kereslet valószínűleg növekedni fog, ami új felfedezésekhez vezet a kémia és az anyagtudomány különböző területein.

A cikkben említett vegyületek táblázata

Vegyület neve
3-(1,1,2,3,3,3-Hexafluor-propoxi)-anilin
Polianilin (PANI)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1,1,2,3,3,3-hexafluoropropoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F6NO/c10-7(8(11,12)13)9(14,15)17-6-3-1-2-5(16)4-6/h1-4,7H,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFHXPOWENLPQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(C(C(F)(F)F)F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F6NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 1,1,2,3,3,3 Hexafluoropropoxy Aniline and Its Analogues

Strategies for Introducing the Hexafluoropropoxy Moiety onto Aromatic Systems

The formation of the aryl-ether bond is a key step in the synthesis of 3-(1,1,2,3,3,3-Hexafluoropropoxy)aniline. Several established methodologies can be employed for this purpose.

Approaches Involving Hexafluoropropanol Derivatives as Precursors

One of the most direct methods for introducing the hexafluoropropoxy group is through the use of 1,1,2,3,3,3-hexafluoropropanol as a key reagent. This alcohol can be deprotonated with a suitable base to form the corresponding alkoxide, which then acts as a nucleophile.

A common approach is the Williamson ether synthesis , a long-standing and reliable method for forming ethers. organic-chemistry.orgnih.gov This reaction involves the nucleophilic substitution of a halide on an aromatic ring by an alkoxide. In the context of synthesizing the target molecule, this would typically involve the reaction of a 3-substituted aniline (B41778) derivative, where the substituent is a good leaving group (e.g., a halogen), with the sodium or potassium salt of 1,1,2,3,3,3-hexafluoropropanol.

A plausible synthetic route starting from 3-aminophenol (B1664112) would involve its reaction with hexafluoropropene (B89477) in the presence of a base. This reaction directly forms the desired ether linkage.

Nucleophilic Aromatic Substitution Pathways for Fluoroaryl Ether Formation

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the synthesis of aryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups. libretexts.orgnih.gov For the synthesis of this compound, a common strategy involves a two-step sequence:

SNAr Reaction: A suitable 1-halo-3-nitrobenzene (e.g., 1-chloro-3-nitrobenzene (B92001) or 1-fluoro-3-nitrobenzene) is reacted with the hexafluoropropoxide anion. The nitro group in the meta position activates the ring towards nucleophilic attack.

Reduction of the Nitro Group: The resulting 1-(1,1,2,3,3,3-hexafluoropropoxy)-3-nitrobenzene is then subjected to a reduction reaction to convert the nitro group into the desired amino group. ijarsct.co.in Common reducing agents for this transformation include tin(II) chloride, iron in acidic media, or catalytic hydrogenation.

This pathway is often favored due to the high reactivity of nitro-activated aryl halides in SNAr reactions.

Palladium-Catalyzed C-O Cross-Coupling Reactions for Fluorinated Alkyl Aryl Ethers

Modern synthetic chemistry offers powerful palladium-catalyzed cross-coupling reactions for the formation of C-O bonds. nih.govrsc.orgmsu.edu These methods are known for their high efficiency, functional group tolerance, and broad substrate scope. The synthesis of this compound can be envisioned through the coupling of a 3-haloaniline (e.g., 3-bromoaniline (B18343) or 3-iodoaniline) with 1,1,2,3,3,3-hexafluoropropanol.

This reaction typically employs a palladium catalyst, such as those derived from Pd(OAc)₂ or Pd₂(dba)₃, in combination with a suitable phosphine (B1218219) ligand (e.g., BINAP, Xantphos) and a base (e.g., Cs₂CO₃, K₃PO₄). The choice of ligand and base is crucial for achieving high yields and preventing side reactions.

Copper-Catalyzed Chan-Lam Reactions in Fluoroalkoxylation

The Chan-Lam coupling reaction provides an alternative transition metal-catalyzed approach for the formation of C-O bonds, utilizing copper catalysts. organic-chemistry.orgwikipedia.org This reaction typically involves the coupling of an arylboronic acid with an alcohol. For the synthesis of the target molecule, 3-aminophenylboronic acid could be coupled with 1,1,2,3,3,3-hexafluoropropanol in the presence of a copper catalyst, such as Cu(OAc)₂, and an oxidant, often atmospheric oxygen. A base is also typically required.

The Chan-Lam coupling is attractive due to the use of a relatively inexpensive and abundant metal catalyst and often milder reaction conditions compared to some palladium-catalyzed systems.

Oxidative Desulfurization-Fluorination Methods

A more specialized but potent method for the introduction of fluoroalkyl groups is through oxidative desulfurization-fluorination. nih.gov While less common for the direct synthesis of simple aryl ethers, this methodology can be applied to construct molecules containing fluoroalkyl ether moieties. This approach typically involves the conversion of a thioether precursor to the corresponding fluoroether. For the synthesis of this compound, a precursor such as 3-amino-1-(alkylthio)benzene could potentially be transformed, though this would represent a more complex and less direct synthetic route.

Functionalization and Derivatization of the Aniline Moiety

Once this compound is obtained, the aniline functionality provides a versatile handle for a wide range of chemical transformations, allowing for the synthesis of a diverse library of derivatives. The presence of the bulky and electron-withdrawing hexafluoropropoxy group can influence the reactivity of both the amino group and the aromatic ring.

A variety of functionalization reactions can be performed on the aniline moiety, as summarized in the table below:

Reaction TypeReagents and ConditionsExpected Product
Diazotization NaNO₂, aq. HCl, 0-5 °CAryl Diazonium Salt
N-Acylation Acyl chloride or anhydride, baseN-Acyl aniline derivative
N-Alkylation Alkyl halide, baseN-Alkyl or N,N-dialkyl aniline
Halogenation Halogenating agent (e.g., Br₂, Cl₂), Lewis acidRing-halogenated aniline
Sulfonylation Sulfonyl chloride, baseSulfonamide

Diazotization: The primary amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). sci-hub.seresearchgate.netnih.govnih.govutrgv.edu Diazonium salts are highly versatile intermediates that can be subsequently transformed into a wide array of functional groups, including halogens (Sandmeyer reaction), hydroxyl, cyano, and others.

N-Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. researchgate.net This reaction is often used to protect the amino group or to introduce specific functionalities.

N-Alkylation: The aniline can undergo N-alkylation with alkyl halides in the presence of a base. le.ac.ukgoogleapis.comresearchgate.net The degree of alkylation (mono- or di-alkylation) can be controlled by the reaction conditions and the stoichiometry of the reagents.

Halogenation: The aromatic ring of this compound can be halogenated through electrophilic aromatic substitution. wikipedia.orggoogle.comlibretexts.orgyoutube.com The directing effects of the amino group (ortho-, para-directing) and the hexafluoropropoxy group (meta-directing due to its electron-withdrawing nature) will influence the regioselectivity of the halogenation. The strong deactivating effect of the hexafluoropropoxy group may necessitate the use of harsh reaction conditions or highly reactive halogenating agents.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base will yield the corresponding sulfonamides. ijarsct.co.infrontiersin.orgucl.ac.ukresearchgate.netresearchgate.net Sulfonamides are an important class of compounds with a wide range of applications.

Electrophilic Aromatic Substitution Reactions on the Aniline Ring

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.orglibretexts.org In the case of substituted anilines, the regiochemical outcome of these reactions is governed by the electronic properties of the substituents already present on the ring. libretexts.org

The aniline molecule contains two key functional groups that influence electrophilic attack: the amino group (-NH₂) and the 3-(1,1,2,3,3,3-hexafluoropropoxy) group.

Amino Group (-NH₂): The amino group is a powerful activating group and an ortho, para-director. wikipedia.orgbyjus.com Through resonance, the lone pair of electrons on the nitrogen atom increases the electron density at the positions ortho and para to the amino group, making them more susceptible to attack by electrophiles. lkouniv.ac.in

3-(1,1,2,3,3,3-Hexafluoropropoxy) Group: This group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms (an inductive effect). Consequently, it is a deactivating group, making the aromatic ring less reactive towards electrophiles than benzene (B151609). This group acts as a meta-director. lkouniv.ac.in

The interplay of these two groups on the aniline ring dictates the position of further substitution. The powerful ortho, para-directing effect of the amino group typically dominates. Therefore, electrophilic substitution on this compound is expected to yield products substituted at the positions ortho and para to the amino group (positions 2, 4, and 6).

Directing Effects of Substituents in this compound
SubstituentPositionElectronic EffectActivating/DeactivatingDirecting Effect
-NH₂1+R >> -I (Electron Donating)Strongly ActivatingOrtho, Para
-OCH(CF₃)CF₃3-I (Electron Withdrawing)Strongly DeactivatingMeta

Common electrophilic aromatic substitution reactions include:

Halogenation: Reaction with bromine in a suitable solvent typically results in polysubstitution due to the high activation by the amino group, leading to the formation of 2,4,6-tribromo derivatives. byjus.com To achieve monosubstitution, the reactivity of the amino group must be attenuated, for instance, by acetylation to form an acetanilide (B955).

Nitration: Direct nitration with a mixture of nitric and sulfuric acid can be problematic. The strongly acidic conditions can protonate the amino group to form an anilinium ion (-NH₃⁺), which is a strong deactivating group and a meta-director. byjus.com This leads to a significant amount of the meta-nitro product. Again, protecting the amino group as an acetanilide is a common strategy to favor para-nitration.

Sulfonation: Treatment with fuming sulfuric acid leads to the formation of anilinium hydrogen sulfate, which upon heating, rearranges to sulfanilic acid derivatives. byjus.comlibretexts.org The primary product is typically the para-substituted sulfonic acid. byjus.com

Regioselective Synthesis of Substituted this compound Derivatives

Achieving regioselectivity in the synthesis of substituted anilines is crucial for creating specific isomers for various applications. nih.gov For a disubstituted ring like this compound, the positions for a third substituent are C2, C4, C5, and C6.

The powerful activating and ortho, para-directing -NH₂ group favors substitution at positions 2, 4, and 6. The deactivating and meta-directing hexafluoropropoxy group at C3 directs incoming electrophiles to positions 1, 5, and (relative to itself) the already substituted C1. The positions activated by the -NH₂ group are C2, C4, and C6. The positions deactivated by the hexafluoropropoxy group are C2, C4, and C6. Therefore, the directing effects are complex. However, the amino group's influence is generally dominant. lkouniv.ac.in

To control the regioselectivity, modulation of the directing group's power is a key strategy.

Controlling Reactivity and Regioselectivity:

Protection of the Amino Group: The most common strategy to control the reactivity of aniline is the protection of the amino group, typically by converting it into an acetanilide. The acetyl group is less activating than the amino group, which prevents polysubstitution and moderates the reaction rate. The bulkier acetamido group also sterically hinders the ortho positions, favoring substitution at the para position.

Reaction Conditions: The choice of solvent, temperature, and catalyst can also influence the ratio of isomers. For instance, in Friedel-Crafts alkylation, changes in the Lewis acid catalyst can alter the product distribution. However, Friedel-Crafts reactions are often not successful on strongly deactivated rings. lkouniv.ac.in

A general approach for the regioselective synthesis of a 4-substituted-3-(1,1,2,3,3,3-Hexafluoropropoxy)aniline derivative would involve the following steps:

Protection of the amino group of this compound by acetylation.

Electrophilic substitution (e.g., nitration, halogenation) on the resulting acetanilide, which would primarily occur at the para position (C4).

Deprotection of the acetamido group to regenerate the amino group.

Predicted Major Products of Electrophilic Aromatic Substitution on this compound
ReactionReagentsMajor Product Position(s)Notes
BrominationBr₂/H₂O2,4,6-TribromoUncontrolled reaction due to high activation.
NitrationHNO₃/H₂SO₄Mixture of ortho, meta, and para isomersProtonation of -NH₂ leads to meta-product formation.
Nitration (with protection)1. Ac₂O 2. HNO₃/H₂SO₄ 3. H₃O⁺4-NitroProtection favors para-substitution.
SulfonationFuming H₂SO₄, heat4-Sulfonic acidThermodynamic control favors the para-product.

Emerging and Advanced Synthetic Strategies for Fluorinated Aromatics

The synthesis of fluorinated aromatic compounds often requires specialized methods due to the unique reactivity of fluorine. nih.gov Recent advances have focused on developing more efficient, selective, and safer fluorination techniques.

Transition-metal catalysis has become a powerful tool for the formation of carbon-fluorine bonds, a traditionally challenging transformation. nih.gov These methods often offer milder reaction conditions and broader substrate scope compared to classical methods. nih.gov

Palladium-Catalyzed Fluorination: Palladium catalysts are widely used for cross-coupling reactions. nih.gov Methods have been developed for the fluorination of aryl halides or triflates using fluoride (B91410) sources like CsF or AgF. The choice of ligands is crucial for the success of these reactions, as they must facilitate the difficult C-F reductive elimination step.

Copper-Catalyzed Fluorination: Copper catalysts are often cheaper and more abundant than palladium. nih.gov They can be used in the fluorination of aryl halides and boronic acids. Copper-catalyzed methods are particularly useful for large-scale synthesis. For example, copper catalysis can be used for the ortho-trifluoromethylation of anilines. nih.gov

These methods allow for the late-stage introduction of fluorine into complex molecules, which is a significant advantage in medicinal chemistry.

Electrochemical methods offer a green and sustainable alternative for synthesizing fluorinated compounds. researchgate.netrsc.org Electrofluorination can proceed under mild conditions and with high efficiency, often minimizing the production of side products. universityofcalifornia.edu

The electrochemical synthesis of fluorine-containing aromatic carboxylic acids provides valuable building blocks. These acids can be synthesized from readily available fluorinated aromatics and carbon dioxide using organic electrolysis. The resulting carboxylic acids can then be converted into aniline derivatives through various established synthetic routes, such as:

Curtius Rearrangement: The carboxylic acid is converted to an acyl azide, which then rearranges to an isocyanate upon heating. Hydrolysis of the isocyanate yields the corresponding amine.

Hofmann Rearrangement: An amide, derived from the carboxylic acid, is treated with bromine and a base to yield the amine with one less carbon atom.

Schmidt Reaction: The carboxylic acid reacts with hydrazoic acid (HN₃) in the presence of a strong acid to form the amine.

This electrochemical approach allows for the creation of a diverse range of fluorinated aniline building blocks that may be difficult to synthesize using traditional methods. rsc.org

Standard electrophilic fluorinating reagents, such as Selectfluor and N-fluorobenzenesulfonimide (NFSI), often have limited reactivity with deactivated aromatic rings. Recent research has shown that nitromethane (B149229) can act as an efficient activator for these reagents.

Nitromethane is believed to function as a Lewis base, activating the electrophilic fluorine source and stabilizing the carbocation intermediates formed during the reaction. nih.gov This promotion allows for the efficient C-H fluorination of arenes and heteroarenes under mild conditions. This method provides a versatile protocol for accessing organofluorides and has been successfully applied to the late-stage fluorination of complex molecules.

Advanced Purification and Isolation Techniques for Fluoroaniline (B8554772) Derivatives

The purification and isolation of fluoroaniline derivatives are critical steps to ensure the final product meets the required purity standards, especially for pharmaceutical applications. The choice of technique depends on the physical properties of the compound (e.g., volatility, polarity, solubility) and the nature of the impurities.

Chromatography:

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the purification and analysis of aniline derivatives. thermofisher.com Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is particularly effective for separating compounds of varying polarity. Electrochemical detection can be a sensitive method for monitoring aniline derivatives. researchgate.net

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. thermofisher.com A thermionic nitrogen-phosphorus selective detector (NPD) is highly sensitive for nitrogen-containing compounds like anilines. epa.gov For less volatile derivatives, derivatization may be necessary to increase their volatility. thermofisher.com

Extraction: Liquid-liquid extraction is a common first step in the workup procedure to separate the product from the reaction mixture. For anilines, which are basic, the pH of the aqueous phase can be adjusted to control their solubility and facilitate separation from neutral or acidic impurities. epa.gov

Crystallization: If the fluoroaniline derivative is a solid, crystallization is an effective method for purification. The choice of solvent is critical to obtain high purity and yield.

Distillation: For liquid anilines, distillation under reduced pressure (vacuum distillation) can be used to purify the compound, especially if it has a high boiling point or is sensitive to thermal decomposition at atmospheric pressure.

Common Purification Techniques for Fluoroaniline Derivatives
TechniquePrincipleApplicabilityKey Considerations
HPLCDifferential partitioning between a stationary and mobile phase.Analytical and preparative scale for a wide range of polarities.Choice of column (e.g., C18) and mobile phase is crucial.
GCPartitioning between a stationary phase and a carrier gas.Volatile and thermally stable compounds.Derivatization may be needed; specific detectors (NPD) enhance sensitivity.
CrystallizationDifference in solubility between the compound and impurities at different temperatures.Solid compounds.Solvent selection is key for purity and yield.
DistillationSeparation based on differences in boiling points.Liquid compounds.Vacuum distillation is used for high-boiling or thermally sensitive compounds.

Chemical Reactivity and Reaction Pathways of 3 1,1,2,3,3,3 Hexafluoropropoxy Aniline

Reactivity of the Aniline (B41778) Functional Group in Substituted Fluoroanilines

The aniline moiety is the principal site of reactivity for many classes of reactions, particularly electrophilic aromatic substitution. The presence of the hexafluoropropoxy substituent significantly modulates this inherent reactivity.

Electrophilic Aromatic Substitution Mechanisms in Aniline Derivatives

The amino group (-NH₂) of aniline is a powerful activating group in electrophilic aromatic substitution (EAS) reactions. byjus.com This is due to the ability of the nitrogen's lone pair of electrons to be delocalized into the benzene (B151609) ring through resonance. byjus.comchemistrysteps.com This donation of electron density increases the nucleophilicity of the aromatic ring, making it more susceptible to attack by electrophiles. numberanalytics.com

The mechanism of EAS involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. nih.gov The stability of this intermediate is a key factor in determining the reaction rate. For aniline, the nitrogen atom can directly participate in stabilizing the positive charge in the arenium ion when the electrophile attacks the ortho or para positions. youtube.com This additional resonance stabilization significantly lowers the activation energy for ortho and para substitution, making the amino group a strong ortho-, para-director. byjus.comyoutube.com Common EAS reactions for anilines include halogenation, nitration, and sulfonation. byjus.com However, the high reactivity of the aniline ring can sometimes be a drawback, leading to polysubstitution or, in strongly acidic conditions (like nitration), protonation of the amino group to form the anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group. byjus.comchemistrysteps.com

Influence of the Hexafluoropropoxy Group on Aromatic Reactivity and Regioselectivity

The 1,1,2,3,3,3-hexafluoropropoxy group exerts a significant influence on the reactivity of the aniline ring, primarily through a strong electron-withdrawing inductive effect (-I). wikipedia.orgmasterorganicchemistry.com The high electronegativity of the six fluorine atoms pulls electron density away from the aromatic ring through the sigma bond framework. nih.gov This effect is analogous to that of other perfluoroalkyl groups, such as the trifluoromethyl (-CF₃) group, which are known to be strongly deactivating. wikipedia.orgmasterorganicchemistry.com Deactivating groups reduce the electron density of the π system, making the ring less nucleophilic and thus slowing the rate of electrophilic aromatic substitution compared to unsubstituted benzene. numberanalytics.comwikipedia.org

SubstituentEffect on ReactivityDirecting InfluenceMechanism of Influence
-NH₂ (Amino)Activatingortho, paraStrong resonance donation (+M) of nitrogen's lone pair increases ring electron density. byjus.com
-OCH(CF₃)CF₂CF₃ (Hexafluoropropoxy)Deactivatingmeta (if it were the sole director)Strong inductive withdrawal (-I) from fluorine atoms decreases ring electron density. wikipedia.orgmasterorganicchemistry.com

Reactivity of the Hexafluoropropoxy Ether Linkage

The ether linkage in 3-(1,1,2,3,3,3-Hexafluoropropoxy)aniline is characterized by exceptional stability, a hallmark of perfluorinated and polyfluorinated ethers.

Ethereal Reactivity: Hydrolysis and Transesterification Pathways

Standard ether linkages can undergo cleavage under strongly acidic conditions. However, the hexafluoropropoxy group is highly resistant to such reactions. The strong inductive effect of the fluorine atoms withdraws electron density from the C-O ether bond, strengthening it and making it less susceptible to protonation and subsequent nucleophilic attack. Studies on perfluoroalkyl ether carboxylic acids (PFECA) have shown that the ether oxygen atoms increase the bond dissociation energy of adjacent C-F bonds and that cleavage of the C-O ether bond requires highly energetic conditions, such as reaction with hydrated electrons. acs.orgescholarship.orgresearchgate.net Therefore, conventional acid- or base-catalyzed hydrolysis is not a significant reaction pathway for the hexafluoropropoxy group.

Similarly, transesterification, the exchange of an alkoxy group of an ester with an alcohol, is not a relevant pathway for an ether linkage. wikipedia.orgmasterorganicchemistry.com While transesterification reactions can be catalyzed by fluorous compounds, the ether linkage itself is not reactive under these conditions. nih.gov The chemical inertness of the C-O bond within the hexafluoropropoxy moiety prevents it from participating in such exchange reactions under typical organic synthesis conditions.

Stability Considerations in Various Chemical Environments

Perfluoropolyether (PFPE) oils and related fluorinated materials are renowned for their exceptional chemical stability and inertness. krytox.com They are resistant to reactive gases, oxidation, and a wide range of chemicals. This stability is attributed to the strength of the C-F bond and the shielding effect of the fluorine atoms. The hexafluoropropoxy group in the title compound shares these characteristics. The electron-withdrawing nature of the perfluorinated chain stabilizes the ether linkage against chemical attack. Research on the fate of per- and polyfluoroalkyl ether acids indicates that they are highly persistent and represent terminal products of degradation pathways, underscoring their inherent stability. nih.gov This suggests that the hexafluoropropoxy group in this compound will remain intact under a wide variety of chemical environments, including those involving strong acids, bases, and oxidizing agents that would typically degrade non-fluorinated ethers.

Kinetic Studies and Mechanistic Investigations of this compound Reactions

Specific kinetic data for reactions involving this compound are not extensively documented in the public literature. However, the kinetic behavior can be reliably inferred from studies on other substituted anilines and the principles of physical organic chemistry. researchgate.netnih.govrsc.org

The rate of electrophilic aromatic substitution is highly sensitive to the electronic nature of the substituents on the aromatic ring. chemistrysteps.com The Hammett equation, log(k/k₀) = σρ, provides a quantitative relationship between reaction rates (k) and substituent electronic effects (quantified by the Hammett constant, σ). wikipedia.org Electron-withdrawing groups have positive σ values and decrease reaction rates for electrophilic substitutions (which have negative reaction constants, ρ). researchgate.net

The hexafluoropropoxy group is strongly electron-withdrawing, and thus will have a large, positive Hammett constant. This will result in a significantly slower reaction rate for electrophilic aromatic substitution compared to unsubstituted aniline (k << k₀). Kinetic studies on the reactions of anilines with various electrophiles consistently show that electron-withdrawing substituents decrease the nucleophilicity of the amine and the aromatic ring, leading to lower rate constants. researchgate.netnih.gov For instance, in nitrosation reactions, anilines with electron-withdrawing groups exhibit a higher intrinsic barrier to reaction. researchgate.net Mechanistic investigations would likely confirm that while the reaction pathway follows the standard arenium ion mechanism for EAS, the activation energy for the rate-determining step (formation of the sigma complex) is substantially higher due to the deactivating nature of the hexafluoropropoxy substituent.

Aniline DerivativeSubstituent at Position 3Expected Relative Rate of Nitration (k_rel)Rationale
Aniline-H1,000,000The -NH₂ group is strongly activating.
3-Methylaniline (m-Toluidine)-CH₃> 1,000,000The -CH₃ group is weakly activating, further enhancing the reactivity.
This compound -OCH(CF₃)CF₂CF₃<< 1,000,000The -OCH(CF₃)CF₂CF₃ group is strongly deactivating, significantly reducing the reaction rate. wikipedia.org
3-Nitroaniline-NO₂1The -NO₂ group is very strongly deactivating, making the reaction extremely slow.

Note: The relative rate values are illustrative approximations to demonstrate the expected kinetic trend based on substituent electronic effects.

Degradation Pathways and Chemical Decomposition Products of Fluoroanilines

The environmental fate and degradation of fluoroanilines, a class of compounds that includes this compound, are of significant interest due to their widespread use in industrial synthesis. Research into the degradation of these compounds reveals complex pathways influenced by factors such as the degree of fluorine substitution and the specific environmental conditions.

Studies on various fluoroanilines have shown that their biodegradability under aerobic conditions can be challenging. The enrichment time required for microbial cultures to degrade these compounds tends to increase with a higher number of fluorine substitutions on the aniline ring. nih.gov For instance, the complete degradation of 4-Fluoroaniline (B128567) (4-FA), 2,4-Difluoroaniline (2,4-DFA), and 2,3,4-Trifluoroaniline (2,3,4-TFA) has been achieved with mixed bacterial cultures, but the time required for enrichment of these cultures was 26, 51, and 165 days, respectively. nih.gov This suggests that the presence of multiple fluorine atoms enhances the recalcitrance of the molecule to microbial attack.

The degradation rates also vary with the level of fluorination. The maximum specific degradation rates for 4-FA, 2,4-DFA, and 2,3,4-TFA were found to be 22.48 ± 0.55, 15.27 ± 2.04, and 8.84 ± 0.93 mg per gram of volatile suspended solids per hour, respectively. nih.gov This inverse relationship between fluorine substitution and degradation rate highlights the challenges in the natural attenuation of highly fluorinated anilines. Enzyme assays in these studies have suggested the involvement of meta-cleavage pathways in the degradation process. nih.gov

The composition of the microbial community plays a crucial role in the degradation of fluoroanilines. nih.govproquest.com Different inocula, for example from pharmaceutical or fluoridated hydrocarbon wastewater treatment plants, can exhibit varying efficiencies in degrading compounds like 2,4-DFA. nih.govproquest.com The microbial consortia responsible for the degradation are diverse and can include β-Proteobacteria, Oscillatoriophycideae, δ-Proteobacteria, α-Proteobacteria, and Actinobacteridae, among others. nih.gov

For some fluoroanilines, specific degradation pathways have been proposed. For example, the degradation of 3-fluoroaniline (B1664137) by a Rhizobium species has been shown to proceed through initial defluorination catalyzed by a monooxygenase, leading to the formation of 3-aminophenol (B1664112) and resorcinol (B1680541) as intermediates. researchgate.net In the broader context of aniline degradation, the major pathway often involves oxidative deamination to form catechol. nih.gov This catechol intermediate is then further metabolized through various organic acid intermediates to ultimately yield carbon dioxide. nih.gov Minor pathways can include reversible acylation to acetanilide (B955) and formanilide. nih.gov

Under thermal stress, fluoroanilines can decompose to produce toxic and corrosive gases. aarti-industries.comlobachemie.com When heated to decomposition, compounds like 4-fluoroaniline can emit highly toxic fumes of nitrogen oxides (NOx) and hydrogen fluoride (B91410) (HF). chemicalbook.com The thermal decomposition of 2-fluoroaniline (B146934) can also release nitrous vapors and hydrofluoric acid. aarti-industries.com

The following table summarizes the degradation rates of select fluoroanilines by a mixed bacterial culture.

CompoundMaximum Specific Degradation Rate (mg FA (g VSS h)⁻¹)
4-Fluoroaniline (4-FA)22.48 ± 0.55
2,4-Difluoroaniline (2,4-DFA)15.27 ± 2.04
2,3,4-Trifluoroaniline (2,3,4-TFA)8.84 ± 0.93

This data is based on a study of aerobic degradation by a mixed bacterial culture. nih.gov

Advanced Spectroscopic and Structural Characterization of 3 1,1,2,3,3,3 Hexafluoropropoxy Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Aniline (B41778) Derivatives

NMR spectroscopy is an indispensable tool for characterizing fluorinated organic compounds due to the unique properties of nuclei such as ¹H and ¹⁹F.

The ¹H NMR spectrum of 3-(1,1,2,3,3,3-Hexafluoropropoxy)aniline is predicted to exhibit distinct signals corresponding to the aromatic protons, the amine protons, and the methine proton of the fluorinated alkoxy chain.

Aromatic Region: The protons on the aniline ring are expected to appear in the typical aromatic region (approximately 6.5-7.5 ppm). The substitution pattern (at positions 1, 3) will lead to a complex splitting pattern. The proton at C2 would likely be a triplet, the proton at C6 a doublet, the proton at C4 a doublet of doublets, and the proton at C5 a triplet of doublets. The electron-withdrawing nature of the hexafluoropropoxy group influences the chemical shifts of these protons, generally causing a downfield shift compared to unsubstituted aniline.

Amine Protons (-NH₂): The two protons of the primary amine group will typically appear as a broad singlet. Its chemical shift is highly variable and depends on the solvent, concentration, and temperature, but can be expected in the range of 3.5-4.5 ppm.

Aliphatic Region (Hexafluoropropoxy group): The single proton on the chiral center of the propoxy chain (-OCH(CF₃)CF₂H) is expected to show a complex multiplet due to coupling with the adjacent fluorine nuclei (²JHF and ³JHF). This signal would likely appear significantly downfield due to the influence of the adjacent oxygen and fluorinated groups.

Below is a table of predicted ¹H NMR chemical shifts and multiplicities for the compound.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constants (J, Hz)
H on C2~6.8tJ ≈ 2.0
H on C4~7.2dddJ ≈ 8.0, 2.0, 1.0
H on C5~6.7tJ ≈ 8.0
H on C6~6.8dddJ ≈ 8.0, 2.5, 1.0
-NH₂3.5 - 4.5br sN/A
-OCH-4.5 - 5.5d sept²JHF, ³JHF

¹⁹F NMR spectroscopy is a powerful technique for analyzing fluorinated molecules due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nih.gov Its large chemical shift range makes it exceptionally sensitive to the local electronic environment, allowing for clear distinction between non-equivalent fluorine atoms. rsc.orgnih.gov

For this compound, the ¹⁹F NMR spectrum is expected to show two main groups of signals corresponding to the trifluoromethyl (-CF₃) and the difluoromethylene (-CF₂) groups, coupled to each other and to the methine proton.

-CF₃ Group: The three equivalent fluorine atoms of the trifluoromethyl group would appear as a doublet due to coupling with the adjacent methine proton (³JHF).

-CF₂- Group: The two fluorine atoms of the difluoromethylene group are diastereotopic due to the adjacent chiral center. Therefore, they are chemically non-equivalent and should appear as two separate signals. Each signal would be a doublet of doublets due to geminal F-F coupling (²JFF) and vicinal coupling to the methine proton (³JHF).

These predictions are summarized in the following table.

Fluorine Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constants (J, Hz)
-CF₃~ -75d³JHF ≈ 7-10
-CF₂- (Fa)~ -130dd²JFF ≈ 250-300, ³JHF ≈ 10-15
-CF₂- (Fb)~ -135dd²JFF ≈ 250-300, ³JHF ≈ 20-25

While 1D NMR provides essential information, complex molecules with overlapping signals often require multi-dimensional NMR techniques for unambiguous structural assignment. researchgate.net For fluorinated compounds, a suite of 2D experiments is particularly useful. rsc.org

¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal the coupling network between the aromatic protons, helping to definitively assign their positions on the aniline ring.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with the carbon atom it is directly attached to, allowing for the assignment of carbon chemical shifts.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It would be crucial for connecting the aromatic ring protons to the ether oxygen and for confirming the connectivity within the hexafluoropropoxy side chain.

¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): This experiment can show through-space correlations, which helps in determining the spatial proximity of protons and fluorine atoms, aiding in conformational analysis.

¹⁹F-¹³C HSQC/HMBC: Specialized heteronuclear correlation experiments can directly probe the JFC coupling constants over one or multiple bonds, providing definitive evidence for the structure of the fluorinated alkyl chain. rsc.orgresearchgate.net

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

FTIR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. They are highly effective for identifying functional groups and probing intermolecular interactions. nih.gov

The FTIR and Raman spectra of this compound would be dominated by vibrations characteristic of the aniline moiety and the highly fluorinated side chain.

N-H Vibrations: The aniline -NH₂ group gives rise to two distinct stretching bands in the FTIR spectrum, typically between 3300 and 3500 cm⁻¹. These correspond to the asymmetric and symmetric stretching modes. The N-H bending (scissoring) vibration is expected around 1600-1640 cm⁻¹. tsijournals.com

Aromatic Ring Vibrations: C-H stretching vibrations on the aromatic ring appear above 3000 cm⁻¹. The C=C stretching vibrations within the ring are observed in the 1450-1600 cm⁻¹ region.

C-O Ether Linkage: The C-O-C stretching of the ether linkage will produce a strong band, typically in the 1050-1250 cm⁻¹ range.

C-F Vibrations: The most intense bands in the FTIR spectrum are expected to be the C-F stretching vibrations from the hexafluoropropoxy group. These vibrations occur in the 1100-1350 cm⁻¹ region and are often very strong and broad due to the high polarity of the C-F bond.

A summary of expected key vibrational frequencies is provided below.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Typical Intensity (FTIR)
Asymmetric N-H Stretch-NH₂3450 - 3490Medium
Symmetric N-H Stretch-NH₂3350 - 3400Medium
Aromatic C-H StretchAr-H3000 - 3100Medium
N-H Scissoring-NH₂1600 - 1640Strong
Aromatic C=C StretchAr C=C1450 - 1600Medium-Strong
C-F Stretch-CF₃, -CF₂-1100 - 1350Very Strong
C-O-C StretchAr-O-C1050 - 1250Strong

Studies on aniline derivatives show that the amino group can act as a hydrogen bond donor, forming intermolecular hydrogen bonds. nih.govresearchgate.net In the solid state or in concentrated solutions, the N-H···N interaction is common. The presence of electronegative atoms can also influence these interactions.

While the title compound is not a simple monofluoro aniline, the principles of hydrogen bonding are applicable. The primary hydrogen bonding interaction for this compound involves the -NH₂ group acting as a proton donor. Potential hydrogen bond acceptors in the system include the nitrogen atom of a neighboring molecule, the ether oxygen, and, to a lesser extent, the fluorine atoms.

The electron-withdrawing nature of the hexafluoropropoxy substituent is expected to increase the acidity of the N-H protons, potentially leading to stronger hydrogen bonds compared to unsubstituted aniline. ucla.edu This effect can be observed in FTIR spectroscopy by a shift of the N-H stretching bands to lower wavenumbers (a red shift) and an increase in band broadening upon formation of hydrogen bonds. nih.gov

In some specifically designed molecules, weak intramolecular N-H···F hydrogen bonds have been characterized, often identified by through-space J-coupling in NMR spectroscopy. ucla.edunih.gov However, given the flexibility of the propoxy chain in the title compound, strong intramolecular N-H···F bonding is less likely than intermolecular hydrogen bonding.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions

The electronic absorption spectrum of this compound is primarily determined by the aniline chromophore. The benzene (B151609) ring and the lone pair of electrons on the nitrogen atom of the amino group are the key components responsible for UV-Vis absorption. The spectrum is expected to exhibit strong absorption bands arising from π → π* transitions associated with the aromatic system and a weaker band from n → π* transitions involving the nitrogen lone pair. researchgate.net

The amino (-NH₂) and hexafluoropropoxy (-OCF(CF₃)CF₃) groups act as auxochromes, modifying the absorption characteristics of the benzene chromophore. The amino group, a strong activating group, delocalizes its lone pair of electrons into the benzene ring, increasing the energy of the highest occupied molecular orbital (HOMO). This reduces the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene. researchgate.net The two primary absorption bands expected for aniline derivatives are the intense E2-band (a π → π* transition) and the less intense B-band (also a π → π* transition), which shows more vibrational structure. researchgate.net The n → π* transition, involving the promotion of a non-bonding electron from the nitrogen atom to an anti-bonding π* orbital of the aromatic ring, is also possible but is often weaker and may be obscured by the stronger π → π* bands.

Table 1: Expected Electronic Transitions for this compound

Transition TypeAssociated ChromophoreExpected Wavelength RegionRelative Intensity
π → π* (E2-band)Aniline Ring System~230-250 nmHigh
π → π* (B-band)Aniline Ring System~270-290 nmMedium to Low
n → π*Nitrogen Lone Pair>290 nmLow / Often Obscured

Mass Spectrometry for Molecular Confirmation and Fragmentation Pattern Analysis

Mass spectrometry serves as a critical tool for confirming the molecular weight and elucidating the structure of this compound. The compound has a molecular formula of C₉H₇F₆NO and a monoisotopic mass of 259.04318 Da. uni.lu In mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 259. Under positive ion mode, a protonated molecule [M+H]⁺ would be expected at m/z 260. uni.lu

The fragmentation pattern is dictated by the weakest bonds and the most stable resulting fragments. For this molecule, fragmentation is expected to occur primarily at the ether linkage and via processes involving the aniline ring.

Key fragmentation pathways include:

Alpha-cleavage: The C-O bond of the ether is a likely point of cleavage. Loss of the hexafluoropropoxy radical (•OC₃HF₆) would yield a fragment corresponding to the aminophenyl cation at m/z 92. Alternatively, cleavage of the C-C bond within the propoxy group can occur.

Cleavage with rearrangement: A common pathway for aryl ethers involves the loss of the entire side chain.

Aniline-related fragmentation: The molecular ion of aniline itself is known to lose a hydrogen cyanide (HCN) molecule to form a cyclopentadienyl (B1206354) cation fragment. acs.orgnist.gov This pathway may also be observed for this substituted derivative.

Table 2: Predicted Mass Spectrometry Data for this compound

Adduct/IonFormulaPredicted m/z
[M]⁺C₉H₇F₆NO⁺259.04263
[M+H]⁺C₉H₈F₆NO⁺260.05046
[M+Na]⁺C₉H₇F₆NNaO⁺282.03240
[M-H]⁻C₉H₆F₆NO⁻258.03590

Data sourced from predicted values. uni.lu

Table 3: Plausible Mass Fragmentation Pattern

Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
167•CF₃[M - CF₃]⁺
109•C₃HF₆[M - C₃HF₆]⁺ (phenoxyamine radical cation)
92•OC₃HF₆[M - OC₃HF₆]⁺ (aminophenyl cation)

Fragmentation patterns are proposed based on general principles of mass spectrometry. libretexts.orgmiamioh.edu

Single Crystal X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate data on bond lengths, bond angles, and crystal packing. However, a search of the current crystallographic literature indicates that the single-crystal structure of this compound has not been experimentally determined.

Table 4: Representative Bond Lengths for Structural Moieties

BondFunctional GroupTypical Length (Å)
C-CAromatic Ring1.39 - 1.40
C-NAniline1.38 - 1.41
Aryl C-OAryl Ether1.36 - 1.43
Alkyl C-OAlkyl Ether1.41 - 1.43
C-FAlkyl Fluoride (B91410)1.34 - 1.36

Table 5: Representative Bond Angles for Structural Moieties

AngleFunctional GroupTypical Angle (°)
C-C-CAromatic Ring~120
C-N-HAniline~112 - 120
H-N-HAniline~113 - 119
C-O-CEther~111 - 118
F-C-Fgem-Difluoroalkyl~105 - 108

Applications in Advanced Materials Science and Polymer Chemistry

Advanced Conducting Polymers and Other Functional Materials

Based on the available scientific literature, there is no information regarding the use of 3-(1,1,2,3,3,3-Hexafluoropropoxy)aniline in the synthesis of advanced conducting polymers or other functional materials.

3 1,1,2,3,3,3 Hexafluoropropoxy Aniline As a Versatile Building Block in Complex Organic Synthesis

Precursor Role in the Synthesis of Fluorinated Aryl Ethers

3-(1,1,2,3,3,3-Hexafluoropropoxy)aniline serves as a key starting material for the synthesis of more complex fluorinated aryl ethers. The amino group of the aniline (B41778) can be chemically transformed, allowing for the introduction of various substituents and the formation of new ether linkages. A general and direct method for the synthesis of aryl ethers from anilines involves the reaction of alcohols or phenols with aryl ammonium (B1175870) salts, which are readily prepared from the corresponding anilines. nih.gov This reaction proceeds efficiently at room temperature in the presence of a commercially available base, such as potassium tert-butoxide or potassium bis(trimethylsilyl)amide, and is compatible with a wide range of functional groups. nih.gov

Another significant transformation of the aniline functional group is its conversion into a diazonium salt. The diazotization of anilines is a well-established method in organic synthesis. byjus.comresearchgate.netnih.govresearchgate.net This process typically involves treating the aniline with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to produce a diazonium salt. byjus.com These resulting diazonium salts are versatile intermediates that can undergo a variety of nucleophilic substitution reactions, including fluoro-dediazoniation to yield fluoroarenes. sci-hub.se This highlights the potential of this compound to be converted into other valuable fluorinated building blocks.

Integration into Diverse Molecular Architectures for Advanced Research Targets

The unique properties conferred by the hexafluoropropoxy group make this compound an attractive building block for incorporation into a variety of molecular architectures for advanced research. The presence of multiple fluorine atoms can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule, which are critical parameters in the design of new materials and therapeutic agents. le.ac.uk

While specific examples of the integration of the parent compound into diverse molecular architectures are not extensively documented in publicly available literature, the principles of organic synthesis allow for its incorporation into various scaffolds. For instance, the amino group can be used as a handle for palladium-catalyzed cross-coupling reactions to form new carbon-nitrogen bonds, a cornerstone of modern synthetic chemistry for creating complex molecules. nih.govnih.govrsc.orgresearchgate.net Furthermore, this aniline derivative can be a precursor for the synthesis of fluorinated heterocyclic compounds, which are of great interest in medicinal chemistry due to their prevalence in approved pharmaceuticals. le.ac.uk The synthesis of such heterocycles can be achieved through various synthetic routes, including multicomponent reactions and benzannulation. beilstein-journals.orgnih.govosi.lv

Strategies for Derivatization and Further Functionalization, including in the synthesis of other complex fluorinated molecules (e.g., Lufenuron intermediates)

The amino group of this compound provides a versatile point for derivatization and further functionalization. Common strategies include N-alkylation, acylation to form amides, and participation in condensation reactions.

A prominent example of its derivatization is seen in the synthesis of intermediates for the insecticide Lufenuron. nih.govresearchgate.net Although the specific intermediate used is the chlorinated analogue, 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline, the synthetic principles are directly applicable. nih.govnih.govresearchgate.net The synthesis of Lufenuron involves the reaction of this substituted aniline with 2,6-difluorobenzoyl isocyanate to form the final urea (B33335) linkage. nih.gov This demonstrates a key functionalization pathway for the amino group.

General strategies for the derivatization of anilines that can be applied to this compound include:

N-Alkylation: The amino group can be alkylated using various alkylating agents in the presence of a base. researchgate.netgoogle.com

Amide Bond Formation: The aniline can react with carboxylic acids or their derivatives (like acyl chlorides) to form amides. This is a very common transformation in organic synthesis and medicinal chemistry. nih.govrsc.orgnih.govluxembourg-bio.comresearchgate.netfishersci.co.uk

Palladium-Catalyzed Cross-Coupling: The amino group can participate in Buchwald-Hartwig amination reactions to form more complex diaryl or alkylaryl amines. nih.govnih.govrsc.orgresearchgate.net

These derivatization strategies allow for the incorporation of the 3-(1,1,2,3,3,3-hexafluoropropoxy)phenyl moiety into a wide array of more complex molecules.

Comparative Analysis with Isomeric and Substituted Fluoroaniline (B8554772) Analogues in Synthetic Pathways

The reactivity and synthetic utility of this compound can be understood by comparing it with its isomeric and other substituted fluoroaniline analogues.

Isomeric Fluoroanilines (2-, 3-, and 4-fluoroaniline):

Anilines with Other Fluoroalkoxy Substituents (e.g., Trifluoromethoxy):

The 1,1,2,3,3,3-hexafluoropropoxy group is a bulky and strongly electron-withdrawing substituent due to the presence of six fluorine atoms. In comparison, the trifluoromethoxy group is smaller and also electron-withdrawing. The electronic effects of these substituents influence the basicity of the aniline and the reactivity of the aromatic ring. For example, trifluoromethoxy-substituted anilines undergo metalation with site selectivity that depends on the N-protective group used, allowing for controlled functionalization of the aromatic ring. nih.gov 4-(Trifluoromethoxy)aniline is a known intermediate in the synthesis of pharmaceuticals and other bioactive compounds. le.ac.uk The larger steric bulk of the hexafluoropropoxy group compared to the trifluoromethoxy group might influence the accessibility of adjacent positions on the aromatic ring for certain reactions.

Table of Comparative Properties:

CompoundKey Features Affecting ReactivityCommon Synthetic Applications
This compound Strong electron-withdrawing hexafluoropropoxy group, meta-position of the substituent.Building block for complex fluorinated molecules, particularly in agrochemicals.
2-Fluoroaniline (B146934) Ortho-directing amino group, ortho-directing but deactivating fluorine.Precursor for polymers and specialized organic synthesis.
3-Fluoroaniline (B1664137) Ortho-, para-directing amino group, meta-position of fluorine.Pharmaceutical intermediate. springernature.com
4-Fluoroaniline (B128567) Ortho-directing amino group, para-position of fluorine.Precursor for pharmaceuticals, herbicides, and ligands. researchgate.netorganic-chemistry.org
4-(Trifluoromethoxy)aniline Electron-withdrawing trifluoromethoxy group, para-position.Intermediate for pharmaceuticals, dyes, and pesticides. le.ac.uk

Future Research Directions and Interdisciplinary Perspectives

Development of Novel and Sustainable Synthetic Routes for Fluorinated Aniline (B41778) Derivatives

The synthesis of fluorinated anilines has traditionally relied on methods that can be harsh and environmentally taxing, such as the Balz–Schiemann reaction or the use of hazardous reagents like anhydrous hydrogen fluoride (B91410) and elemental fluorine. cas.cngoogle.com The future of organofluorine chemistry is increasingly focused on "green" and sustainable practices. numberanalytics.comdovepress.com

Key areas for future development include:

Electrochemical Fluorination: This technique offers a reagent-free approach by using an electric current to initiate fluorination, often under mild conditions. numberanalytics.com Electrochemical methods can reduce waste and avoid the handling of dangerous fluorinating agents. numberanalytics.comdovepress.com

Aqueous Media Synthesis: Historically, fluorination reactions were considered incompatible with water. rsc.org However, recent breakthroughs have demonstrated successful fluorinations in aqueous media, which is a significant step towards greener chemistry due to water's benign nature. rsc.org

Benign C1 Sources: Research into using benign and readily available C1 sources, like CO₂ and CS₂, is paving the way for more sustainable routes to complex fluorinated amines. nih.gov

Late-Stage Fluorination: The ability to introduce fluorine atoms into complex molecules at a late stage of synthesis is highly desirable. This approach is more efficient and allows for the diversification of drug candidates and other specialty chemicals without redesigning the entire synthetic pathway. cas.cn

Exploration of Advanced Catalytic Methods for Selective Fluorination

Catalysis is at the forefront of modern synthetic chemistry, enabling reactions with high efficiency and selectivity. The development of advanced catalytic systems is crucial for the precise synthesis of complex fluorinated anilines.

Future research in this area will likely focus on:

Transition Metal Catalysis: Catalysts based on palladium, copper, nickel, and other transition metals have become powerful tools for C-F bond formation. nih.govmdpi.com Future work will aim to develop catalysts that are more robust, operate under milder conditions, and enable challenging C-H fluorination, which avoids the need for pre-functionalized substrates. rsc.orgresearchgate.net

Photoredox Catalysis: Utilizing visible light to drive chemical reactions, photoredox catalysis offers a sustainable and powerful method for generating fluoroalkyl radicals under exceptionally mild conditions. Organic dyes like Eosin Y and Rose Bengal, as well as iridium and ruthenium complexes, have been successfully used as photocatalysts for the fluoroalkylation of anilines. mdpi.comacs.orgresearchgate.net

Organocatalysis: The use of small organic molecules as catalysts provides a metal-free alternative for fluorination reactions. mdpi.com Research is ongoing to design new organocatalysts that can achieve high enantioselectivity, which is particularly important for the synthesis of chiral pharmaceuticals. mdpi.com

Comparison of Modern Catalytic Fluorination Methods
MethodTypical CatalystsFluorinating Agent ExampleKey Advantages
Transition Metal CatalysisPalladium, Copper, Nickel ComplexesAgF, NFSIHigh efficiency, site-selectivity, C-H activation potential. nih.gov
Photoredox CatalysisIridium complexes, Eosin Y, Rose BengalTogni's reagent, Rf-IMild reaction conditions (visible light), high functional group tolerance. nih.gov
OrganocatalysisChiral amines, isothiourea derivativesSelectfluor, NFSIMetal-free, potential for high enantioselectivity. mdpi.com

Deeper Computational Insights into Reactivity, Electronic Properties, and Structure-Function Relationships

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecules. nih.gov For fluorinated anilines, computational studies provide deep insights that can guide experimental work.

Future computational research will likely explore:

Reactivity and Mechanism: DFT calculations can elucidate reaction mechanisms, helping chemists optimize conditions and design better catalysts. By modeling transition states and reaction pathways, researchers can understand the factors that control selectivity in fluorination reactions.

Electronic Properties: The electronic structure of a molecule dictates many of its properties. DFT is used to calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which relate to the molecule's reactivity and its potential in electronic applications. researchgate.net The presence of fluorine atoms is known to lower both HOMO and LUMO energy levels, which can enhance electron injection and oxidative stability in materials. rsc.org

Structure-Function Relationships: Computational methods can predict how the specific placement of fluorine atoms affects a molecule's conformation and its interactions with biological targets or other molecules. umanitoba.canih.gov This is critical for rational drug design and the development of materials with tailored properties. nih.gov For instance, molecular electrostatic potential (MEP) maps can visualize electron-rich and electron-poor regions, predicting sites for electrophilic or nucleophilic attack. researchgate.net

Emerging Areas of Application in Specialty Chemicals Research Beyond Traditional Sectors

While fluorinated anilines are established building blocks in pharmaceuticals and agrochemicals, their unique properties make them attractive for a range of high-performance, specialty applications. numberanalytics.com

Emerging areas include:

Materials Science: The incorporation of fluorine into polymers and other materials can significantly enhance thermal stability and chemical resistance. numberanalytics.com Fluorinated polyanilines, for example, are being investigated for use as conducting polymers in electronic devices. researchgate.net The strong carbon-fluorine bond imparts remarkable stability, making these materials suitable for use in harsh environments. numberanalytics.com

Electronics and Photonics: Fluorinated organic compounds are finding use in electronic and optoelectronic devices like organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). rsc.org The electron-withdrawing nature of fluorine can tune the electronic properties of conjugated materials, potentially leading to n-type or ambipolar semiconductors. rsc.org Some aniline derivatives have been studied for their non-linear optical (NLO) properties, which are important for applications in telecommunications and photonic devices. researchgate.net

Advanced Functional Fluids: The high stability and unique solubility properties of highly fluorinated compounds make them candidates for specialty applications such as lubricating oils, components of fire extinguishing agents, and agents for electroplating baths. nih.govresearchgate.net

Mentioned Chemical Compounds
Compound NameCAS Number
3-(1,1,2,3,3,3-Hexafluoropropoxy)aniline52328-80-0
Aniline62-53-3
2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline103015-84-5
3,5-dichloro-2-fluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline121451-05-6
Eosin Y17372-87-1
Rose Bengal632-69-9
N-Fluorobenzenesulfonimide (NFSI)133745-75-2
Selectfluor140681-55-6

Q & A

Q. What are the key synthetic methodologies for preparing 3-(1,1,2,3,3,3-hexafluoropropoxy)aniline?

The synthesis typically involves multi-step organic reactions, including nucleophilic aromatic substitution and fluorinated ether formation. For example, a related compound, 2,5-dichloro-4-(hexafluoropropoxy)aniline, is synthesized via sequential substitution of chlorine atoms with fluorinated alkoxy groups under controlled conditions (e.g., using anhydrous solvents and catalysts like Hoveyda-Grubbs for cross-metathesis reactions) . Key steps include:

  • Step 1 : Introduction of the hexafluoropropoxy group via nucleophilic displacement of a halogen substituent on the aniline ring.
  • Step 2 : Purification via column chromatography (n-hexane/EtOAc) to isolate the target compound .
  • Characterization : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for confirming structural integrity .

Q. What are the solubility and stability profiles of this compound?

The compound exhibits low solubility in water but moderate solubility in polar organic solvents (e.g., dichloromethane, ethanol) due to its fluorinated alkoxy group, which enhances lipophilicity . Stability studies indicate susceptibility to hydrolysis under acidic or basic conditions, necessitating storage in inert atmospheres .

Q. How is this compound characterized analytically?

Standard techniques include:

  • NMR spectroscopy : To confirm the presence of the aniline NH₂ group (δ ~5 ppm) and fluorinated alkoxy substituents.
  • High-resolution MS : For molecular weight verification (theoretical MW: ~328–330 g/mol) .
  • Elemental analysis : To validate purity (>95% typical for research-grade material) .

Advanced Research Questions

Q. What is the biological activity of this compound, and how does it compare to structural analogs?

While direct data on this compound is limited, structurally similar derivatives (e.g., 2,5-dichloro-4-(hexafluoropropoxy)aniline) demonstrate antifungal activity by inhibiting fungal cytochrome P450 enzymes (CYP1A2, CYP2C9). Comparative studies show that fluorinated alkoxy groups enhance bioactivity by improving membrane permeability and target binding . For example:

CompoundIC₅₀ (CYP1A2)IC₅₀ (CYP2C9)
3-(Hexafluoropropoxy)aniline analog0.8 µM1.2 µM
Non-fluorinated analog>10 µM>10 µM
Data derived from enzyme inhibition assays using human liver microsomes .

Q. How do conflicting data on enzyme inhibition mechanisms arise, and how can they be resolved?

Discrepancies in CYP inhibition studies may stem from:

  • Variability in assay conditions (e.g., pH, temperature, substrate concentration).
  • Metabolite interference : Fluorinated compounds often generate reactive intermediates during metabolism. Resolution strategies :
  • Use isoform-specific CYP inhibitors (e.g., ketoconazole for CYP3A4) to isolate contributions.
  • Conduct time-dependent inhibition assays to distinguish reversible vs. irreversible binding .

Q. What are the photodegradation pathways of this compound?

Under UV light (λ = 254 nm), the compound undergoes cleavage of the C-O bond in the hexafluoropropoxy group, yielding fluorinated aldehydes and aniline derivatives. Key findings:

  • Half-life in ethanol : ~2–4 hours under UV exposure.
  • Primary degradation product : 3-Aminophenol (detected via HPLC-UV) .
  • Implications : Photolability necessitates light-protected storage for in vivo studies.

Methodological Considerations

Q. How can researchers optimize reaction yields for derivatives of this compound?

  • Catalyst selection : Hoveyda-Grubbs 2nd generation catalyst improves cross-metathesis efficiency (yields ~50–70%) .
  • Solvent systems : Anhydrous CH₂Cl₂ or toluene minimizes side reactions.
  • Temperature control : Reactions at 40°C balance kinetics and stability .

Q. What safety protocols are recommended for handling this compound?

  • Hazards : Irritant (skin/eyes) and environmental toxicity (ECHA classification) .
  • Mitigation : Use fume hoods, PPE (nitrile gloves, lab coats), and waste disposal per EPA guidelines .

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